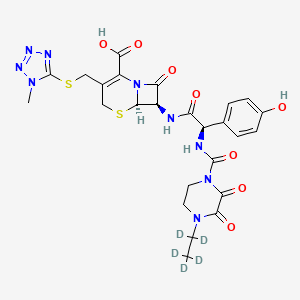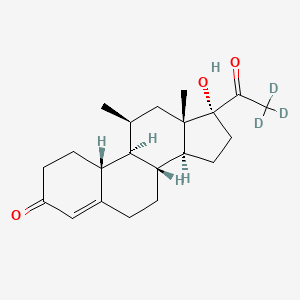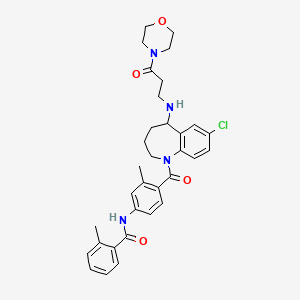
Angiogenesis inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly significant in the context of cancer treatment, as it can prevent the growth and spread of tumors by restricting their blood supply . Angiogenesis Inhibitor 3 has shown promise in various preclinical and clinical studies, making it a valuable asset in the fight against cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 3 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Angiogenesis Inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological properties. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .
Aplicaciones Científicas De Investigación
Angiogenesis Inhibitor 3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Angiogenesis Inhibitor 3 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It interferes with the signaling pathways that promote the growth and migration of endothelial cells, which are essential for blood vessel formation . The compound binds to receptors on the surface of endothelial cells, blocking the action of pro-angiogenic factors such as vascular endothelial growth factor and fibroblast growth factor . This inhibition prevents the formation of new blood vessels, thereby restricting the blood supply to tumors and inhibiting their growth .
Comparación Con Compuestos Similares
- Cabozantinib (Cometriq)
- Everolimus (Afinitor)
- Lenalidomide (Revlimid)
- Lenvatinib mesylate (Lenvima)
- Pazopanib (Votrient)
- Ramucirumab (Cyramza)
- Regorafenib (Stivarga)
Propiedades
Fórmula molecular |
C44H42BrN3O9 |
|---|---|
Peso molecular |
836.7 g/mol |
Nombre IUPAC |
[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate |
InChI |
InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1 |
Clave InChI |
MLOAMUYYMSJIRP-HEVIKAOCSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)

![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

